N-Formyl-L-threonine
Description
Structure
3D Structure
Properties
CAS No. |
93893-56-2 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S,3R)-2-formamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)4(5(9)10)6-2-7/h2-4,8H,1H3,(H,6,7)(H,9,10)/t3-,4+/m1/s1 |
InChI Key |
XPMTWLZSOSJMDJ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC=O)O |
Canonical SMILES |
CC(C(C(=O)O)NC=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for N Formyl L Threonine and Its Analogues
Chemoenzymatic and Biocatalytic Approaches to N-Formyl-L-threonine Production
The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions, making it an attractive approach for the production of complex molecules like this compound.
Engineering of Biocatalysts for Formylated Amino Acid Synthesis
The field of metabolic and enzyme engineering offers powerful tools to develop biocatalysts for the synthesis of non-standard amino acids. nih.gov Directed evolution and rational design can be employed to alter the substrate specificity and catalytic activity of existing enzymes. For instance, an L-threonine aldolase (B8822740) from Firmicutes bacterium was engineered to enhance its stereoselectivity in the synthesis of a β-hydroxy-α-amino acid. nih.gov This demonstrates the potential to modify enzymes to accept specific substrates and catalyze desired reactions with high precision.
A plausible strategy for the biocatalytic production of this compound would involve engineering a known formyltransferase to accept L-threonine as a substrate. Alternatively, an enzyme with broad substrate specificity that naturally performs N-formylation could be identified and optimized. The development of multi-enzyme cascades, where the product of one enzymatic reaction serves as the substrate for the next, is another promising approach. For example, a cascade could be designed where L-threonine is first produced from a common metabolic precursor through engineered pathways in a microbial host like Escherichia coli, followed by an in vivo or in vitro formylation step catalyzed by an engineered or newly discovered enzyme. The optimization of fermentation conditions, such as carbon and nitrogen sources, is crucial for maximizing the yield of the precursor L-threonine. nih.gov
Chemical Synthesis Routes for this compound and Related Compounds
Chemical synthesis provides a versatile alternative to biocatalytic methods, offering a wide range of reagents and reaction conditions to achieve the desired N-formylation.
Regioselective N-Formylation Reagents and Optimization of Reaction Conditions
The key challenge in the chemical synthesis of this compound is achieving regioselective formylation of the α-amino group without affecting the hydroxyl group in the side chain. Various formylating agents have been developed for the N-formylation of amines and amino acids. wikipedia.org
Formic acid is a common and inexpensive formylating agent. scispace.com A practical procedure for N-formylation using aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap has been reported to be effective for various amines and amino acid esters, offering excellent yields and selectivity for the amino group over hydroxyl groups. scispace.com The reaction conditions, such as temperature and reaction time, are critical. For instance, prolonged exposure to concentrated formic acid at elevated temperatures can lead to side reactions, including O-formylation of serine and threonine residues. However, maintaining the reaction at low temperatures (e.g., -20°C) can prevent these unwanted modifications. researchgate.net
Other formylating reagents include acetic formic anhydride, chloral, and activated formic acid derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). scispace.com The optimization of reaction conditions, including the choice of solvent, temperature, and stoichiometry of reagents, is crucial for maximizing the yield and purity of this compound. For example, in a study on the N-formylation of amino acid esters via a peroxide-mediated decarboxylative C-N coupling, the solvent and the amount of the oxidizing agent were found to significantly impact the product yield. chemrxiv.org
| Formylating Reagent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid | Reflux in toluene with Dean-Stark trap scispace.com | Inexpensive, selective for N-formylation scispace.com | Can lead to O-formylation at high temperatures researchgate.net |
| Acetic Formic Anhydride | - | Widely used | Sensitive to moisture, can decompose scispace.com |
| Formic Acid/DCC | - | Activation of formic acid | - |
| Glyoxylic Acid | Milder conditions | Narrow substrate scope acs.org | |
| Trimethyl(bromodifluoromethyl)silane (TMSCF2Br) | Mild conditions | Effective for DNA-conjugated amines acs.org | Reagent availability and cost may be a factor |
Stereoselective and Asymmetric Synthesis of this compound
Maintaining the stereochemistry of the chiral centers in L-threonine is paramount during the synthesis of this compound. Fortunately, many N-formylation procedures, such as the one using formic acid, have been shown to proceed without racemization. scispace.com
For the de novo asymmetric synthesis of this compound, methods that establish the correct stereochemistry at both the α- and β-carbons are required. One approach involves the use of a chiral auxiliary. For example, the asymmetric synthesis of threonine has been achieved with high asymmetric yield (92-98%) by the alkylation of a copper complex of a chiral Schiff base derived from glycylglycine (B550881) and a chiral aldehyde, 1-(NN-Dimethylaminomethyl)-2-formylcymantrene, with acetaldehyde. rsc.org The resulting threonine could then be N-formylated.
Another strategy involves the stereoselective construction of β-thiolated or β-selenolated amino acids via a photoredox-catalyzed asymmetric Giese reaction, followed by deprotection which can include removal of an N-formyl group. nih.gov While not a direct synthesis of this compound, this demonstrates a modern approach to creating stereochemically defined amino acid derivatives where an N-formyl group is used as a protecting group. L-proline-catalyzed direct asymmetric Mannich reactions have also been used to create quaternary β-formyl α-amino acid derivatives with excellent enantioselectivities, which can be further converted to the desired amino acids. nih.gov
Derivatization and Functionalization Strategies of this compound for Research Applications
This compound can serve as a versatile building block for the synthesis of more complex molecules, particularly peptides with modified properties. The N-formyl group can act as a protecting group for the α-amino group during peptide synthesis. renyi.hu
In solid-phase peptide synthesis (SPPS), amino acids with protected side chains are typically used. For threonine, the side chain hydroxyl group is often protected as a tert-butyl ether in Fmoc chemistry. peptide.com The N-formyl group offers an alternative or additional protecting group strategy. The use of N-formylamino acids in peptide synthesis has been explored, and they can be incorporated into peptide chains. acs.org
Furthermore, the N-terminus of peptides and proteins can be selectively functionalized for various applications in chemical biology and medicine. mdpi.commdpi.com While direct derivatization of the formyl group of this compound is less common, the presence of the formyl group can influence the properties of a peptide. For instance, N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes.
The hydroxyl group of the threonine side chain in this compound provides another site for functionalization. It can be a site for glycosylation or phosphorylation, although the N-formyl group might influence the efficiency and specificity of such modifications. The synthesis of an α-formylglycine building block from 4-hydroxy-L-threonine highlights a strategy where a threonine derivative is used to introduce a reactive aldehyde functionality into a peptide. acs.org This approach could potentially be adapted using this compound to create bi-functionalized building blocks.
Derivatization of peptides at the N-terminus with reagents like 4-formyl-benzenesulfonic acid has been shown to improve fragmentation in mass spectrometry, aiding in peptide sequencing. nih.gov While this is a post-synthetic modification of a peptide, it underscores the utility of a formyl group in analytical applications.
Chemical Modifications at the Carboxyl and Hydroxyl Moieties for Probe Development
The development of molecular probes from this compound hinges on the selective chemical modification of its carboxyl (-COOH) and hydroxyl (-OH) groups. These modifications allow for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, which are essential for tracking and identifying biological interactions.
The carboxylic acid function is a primary site for modification. A common strategy involves its activation to facilitate coupling with amine-functionalized probes. This is typically achieved by converting the carboxyl group into a more reactive species, such as an active ester. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), generate highly reactive NHS esters. acs.orgnih.gov These esters readily react with the primary amines of reporter molecules to form stable amide bonds, effectively tethering the probe to the threonine derivative. nih.gov
The secondary hydroxyl group on the side chain of threonine presents another strategic site for modification. To prevent unwanted side reactions during peptide synthesis or other modifications, this hydroxyl group is often protected. ontosight.ai Common protecting groups include benzyl (B1604629) (Bn) ethers, which can be removed by hydrogenation, or bulky silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS), which are stable under many reaction conditions but can be cleaved with fluoride (B91410) reagents. ontosight.ainih.gov
For direct probe attachment, the hydroxyl group can be chemically altered. A notable method involves the sodium periodate-mediated oxidation of N-terminal threonine residues. thermofisher.com This reaction selectively cleaves the vicinal diol (between the free amino group and the side-chain hydroxyl), converting the threonine residue into a glyoxylyl aldehyde. thermofisher.com This aldehyde can then be specifically targeted by hydrazine (B178648) or hydroxylamine-containing probes, such as dansyl hydrazine, to form a stable hydrazone linkage, thereby attaching a fluorescent reporter. thermofisher.com
Table 1: Strategies for Modifying Carboxyl and Hydroxyl Groups of this compound for Probe Development
| Functional Group | Modification Strategy | Reagents | Resulting Linkage/Group | Purpose |
| Carboxyl | Active Ester Formation | EDC, NHS | Amide Bond | Covalent attachment of amine-containing probes (e.g., fluorophores, biotin). acs.orgnih.gov |
| Hydroxyl | Protection | Benzyl bromide (Bn-Br), TBDPS-Cl | Benzyl Ether, Silyl Ether | Prevents unwanted side reactions during synthesis. ontosight.ainih.gov |
| Hydroxyl | Oxidation to Aldehyde | Sodium Periodate (NaIO₄) | Glyoxylyl Aldehyde | Creates a reactive handle for coupling with hydrazine-based probes. thermofisher.com |
| Hydroxyl | Coupling after Oxidation | Dansyl Hydrazine | Hydrazone | Attachment of a fluorescent probe for detection. thermofisher.com |
Incorporation into Peptide Chains via Advanced Coupling Methods
The integration of this compound into a peptide sequence is predominantly accomplished using Solid-Phase Peptide Synthesis (SPPS). ontosight.ai This methodology allows for the efficient and controlled assembly of peptide chains on a solid resin support. ontosight.ai For successful incorporation, the this compound monomer must be appropriately protected. While the N-terminus is already blocked by the formyl group, the side-chain hydroxyl group typically requires protection (e.g., with a benzyl or silyl group) to avoid side reactions, such as O-acylation, during the coupling steps. ontosight.ainih.gov
The SPPS cycle for incorporating this compound involves two key steps:
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the amino acid residue already attached to the resin is removed.
Coupling: The free carboxyl group of the protected this compound monomer is activated and then reacted with the newly exposed N-terminal amine of the resin-bound peptide chain, forming a new peptide bond.
The activation of the carboxyl group is critical for efficient peptide bond formation. This is achieved using a variety of advanced coupling reagents that convert the carboxylic acid into a highly reactive intermediate. These reagents are broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). The choice of reagent can influence coupling efficiency and minimize side reactions like racemization.
Table 2: Common Coupling Reagents for Incorporating this compound in SPPS
| Reagent Class | Example Reagents | Mechanism of Action |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | React with the carboxyl group to form a reactive O-acylisourea intermediate. |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms a reactive phosphonium ester, facilitating amide bond formation. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Generate highly reactive benzotriazole (B28993) active esters for rapid and efficient coupling. |
Methodologies for Isolation and Purification of this compound in Research Scale Synthesis
Following the synthesis, whether of the standalone amino acid derivative or a peptide containing it, a multi-step process is required to isolate and purify the target compound to a high degree of homogeneity.
The first step, particularly after SPPS, is the cleavage of the synthesized molecule from the solid resin support. This process simultaneously removes most acid-labile side-chain protecting groups. A strong acid cocktail, most commonly based on trifluoroacetic acid (TFA), is used for this purpose. nih.gov The resulting solution contains the crude product along with scavengers (to trap reactive cations), cleaved protecting groups, and by-products from incomplete or side reactions.
After cleavage, the crude product is typically precipitated and washed with a cold organic solvent, such as diethyl ether, to remove the acid and soluble impurities. The resulting solid or oil is then dissolved in an appropriate aqueous solvent system for purification.
The primary and most effective method for purifying peptides and their derivatives at the research scale is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates molecules based on their hydrophobicity. The crude mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-silica), and a gradient of increasing organic solvent (typically acetonitrile) in a polar mobile phase (typically water) is used to elute the components. researchgate.net TFA is often added to the mobile phase to improve peak shape and resolution. The fractions corresponding to the desired product are collected, combined, and then lyophilized (freeze-dried) to yield the pure compound as a fluffy powder.
The purity and identity of the final product are confirmed using analytical techniques such as analytical HPLC and mass spectrometry (MS). nih.gov
Table 3: General Workflow for Isolation and Purification of this compound-Containing Peptides
| Step | Procedure | Purpose |
| 1. Cleavage & Deprotection | Treatment with a strong acid cocktail (e.g., TFA-based). | Release the peptide from the solid support and remove side-chain protecting groups. nih.gov |
| 2. Precipitation & Washing | Addition of cold diethyl ether to the cleavage mixture. | Isolate the crude peptide from the acid and soluble small molecules. |
| 3. Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). | Separate the target peptide from impurities based on hydrophobicity. researchgate.net |
| 4. Product Recovery | Lyophilization (Freeze-Drying) of pure fractions. | Remove the HPLC solvents to obtain the final product as a solid powder. |
| 5. Analysis | Analytical HPLC and Mass Spectrometry (MS). | Confirm the purity and verify the molecular weight of the final product. nih.gov |
Elucidation of Biochemical and Metabolic Pathways Involving N Formyl L Threonine
Role of Formylated Amino Acids in Prokaryotic and Eukaryotic Metabolic Systems
Formylated amino acids play distinct and crucial roles in the metabolic systems of prokaryotes and eukaryotes. Their functions are primarily centered around protein synthesis and certain catabolic pathways.
In prokaryotes, the initiation of protein synthesis is a highly regulated process that begins with the amino acid N-formylmethionine (fMet). This specialized amino acid is delivered to the ribosome by a specific initiator tRNA (tRNAfMet). The formyl group on fMet is critical as it blocks the amino group, preventing it from forming a peptide bond at the N-terminus and ensuring the correct directionality of polypeptide synthesis. This mechanism is a distinctive feature of bacterial and organellar (mitochondria and chloroplasts) protein synthesis. Eukaryotic cytosolic protein synthesis, in contrast, initiates with a standard methionine that is not formylated.
While fMet is the canonical initiator, the broader role of other N-formylated amino acids, such as N-Formyl-L-threonine, is less direct in protein synthesis initiation. This compound does not typically initiate protein synthesis. However, the cellular machinery that processes fMet can interact with other formylated compounds.
Following the initiation of protein synthesis, the formyl group is often removed from the nascent polypeptide chain by the enzyme peptide deformylase (PDF). Subsequently, methionine aminopeptidase (B13392206) (MAP) may cleave the methionine residue itself. The removal of the N-terminal methionine by MAP is contingent on the nature of the penultimate amino acid, occurring when the residue is small and uncharged, such as glycine (B1666218), alanine, serine, or threonine. Although primarily targeting N-formylmethionine, peptide deformylases exhibit a degree of substrate promiscuity and can act on other N-formylated amino acids. The efficiency of this deformylation varies depending on the specific amino acid. Therefore, if this compound were present at the N-terminus of a peptide, it could potentially be a substrate for PDF.
The biosynthesis of N-formylated amino acids, including the theoretical formation of this compound, involves the transfer of a formyl group from a donor molecule to the amino acid. The primary formyl donor in these reactions is typically 10-formyltetrahydrofolate (fTHF). The enzymes responsible for this transfer are known as formyltransferases. For this compound to be synthesized, a specific formyltransferase with affinity for L-threonine would be required.
The catabolism of L-threonine in microorganisms is a well-established process that can proceed through several pathways, ultimately feeding into central metabolism. Once the formyl group is removed from this compound to yield L-threonine, the latter can be degraded. Key catabolic routes for L-threonine include:
Threonine dehydrogenase pathway : This is a primary route where L-threonine is converted to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production.
Threonine dehydratase pathway : This pathway involves the deamination of L-threonine to produce α-ketobutyrate and ammonia. α-Ketobutyrate can be further metabolized to propionyl-CoA.
Threonine aldolase (B8822740) pathway : This pathway cleaves L-threonine into glycine and acetaldehyde.
The specific pathway utilized depends on the microorganism and the prevailing physiological conditions. For instance, in Phaeobacter inhibens, a marine bacterium, threonine degradation primarily occurs via the threonine 3-dehydrogenase pathway.
Enzymology of Formyl Group Transfer and Removal Affecting L-Threonine Derivatives
The enzymatic processes governing the addition and removal of formyl groups are central to the metabolism of formylated compounds like this compound.
Formyltransferases are a class of enzymes that catalyze the transfer of a formyl group. The most extensively studied enzyme in this family is methionyl-tRNA formyltransferase (MTF), which specifically catalyzes the formylation of methionyl-tRNAfMet to produce fMet-tRNAfMet, the initiator of bacterial protein synthesis. While MTF is highly specific for methionine attached to its cognate tRNA, the existence of other formyltransferases with different substrate specificities is known. For example, glycinamide (B1583983) ribonucleotide (GAR) transformylase is involved in purine (B94841) biosynthesis and transfers a formyl group to a different substrate.
The direct formylation of free L-threonine to produce this compound would require a formyltransferase capable of recognizing L-threonine as a substrate. While
This compound as a Precursor or Intermediate in Natural Product Biosynthesis Research
Investigation of Secondary Metabolite Assembly Lines Involving Formylated Threonine Derivatives
Formylated amino acids, including derivatives of threonine, are integral components of a diverse array of secondary metabolites synthesized by nonribosomal peptide synthetases (NRPSs). nih.gov These complex enzymatic assembly lines are responsible for the production of numerous bioactive peptides with a wide range of applications. nih.gov The structural diversity of these non-ribosomally produced peptides is vast, incorporating not only the 20 common proteinogenic amino acids but also hundreds of other building blocks, including D-amino acids, N-methylated residues, and N-formylated residues. nih.gov
The biosynthesis of these secondary metabolites follows a "multiple carrier thio-template mechanism," where large, multifunctional enzymes (NRPSs) catalyze the step-by-step assembly of the peptide chain. nih.gov Within these assembly lines, specific domains are responsible for the selection, activation, and modification of the amino acid building blocks. The formylation of threonine, for instance, is a crucial modification that can occur during the assembly process, contributing to the final structure and biological activity of the resulting secondary metabolite.
Formylated residues are found in a variety of natural products. nih.gov For example, some cyanobacterial peptides contain thiazole (B1198619) and oxazole (B20620) moieties, which are thought to be derived from cysteine and threonine, respectively. oup.com The formation of these heterocyclic rings involves cyclodehydration reactions catalyzed by specific domains within the NRPS machinery. oup.com While not a direct formylation of the threonine itself, this highlights the diverse enzymatic modifications that threonine can undergo within these assembly lines.
Research into the genetic and biochemical mechanisms of NRPSs has provided significant insights into how these complex molecules are synthesized. nih.gov This knowledge has paved the way for the genetic redesign of NRPS templates to create novel peptide products with altered properties. nih.gov
Table 1: Examples of Modifications in Nonribosomal Peptide Synthesis
| Modification Type | Example Building Block/Residue | Resulting Feature in Secondary Metabolite |
| N-Formylation | This compound | Incorporation of a formyl group at the N-terminus |
| Heterocylization | Threonine, Cysteine | Formation of oxazole and thiazole rings |
| N-Methylation | N-Methylated amino acids | Increased stability and altered bioactivity |
| Epimerization | L-amino acids | Conversion to D-amino acids |
Metabolic Flux Analysis for Enhanced Production of Formylated Intermediates
Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing a detailed understanding of cellular metabolism. nih.govcreative-proteomics.com By tracing the flow of isotopes, such as 13C, through metabolic pathways, researchers can determine the distribution of metabolic fluxes and identify potential bottlenecks or competing pathways that may limit the production of a desired compound. nih.govmdpi.com This approach is particularly valuable for metabolic engineering efforts aimed at enhancing the production of specific intermediates, including those that are formylated. creative-proteomics.com
The biosynthesis of L-threonine itself involves a complex network of central metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, as well as a dedicated terminal pathway. researchgate.net Several competing pathways can divert intermediates away from threonine synthesis, leading to the formation of other amino acids like L-lysine, L-methionine, and L-isoleucine. researchgate.net MFA can be employed to quantify the flux through these competing branches and guide genetic modifications to redirect metabolic flow towards L-threonine production. creative-proteomics.commdpi.com
The formylation of intermediates is closely linked to one-carbon metabolism, which involves the transfer of one-carbon units in various oxidation states. frontiersin.org 10-Formyl-tetrahydrofolate (10-formyl-THF) is a key donor of the formyl group in many biosynthetic reactions. frontiersin.orgnih.gov In bacteria like Staphylococcus aureus, the formylation of the initiator tRNA (tRNAMet) is a crucial step in protein biosynthesis. nih.gov The formyl group is derived from 10-formyl-THF, which can be regenerated through various pathways, including the utilization of formate (B1220265) produced during fermentation. nih.gov
MFA can be used to analyze the fluxes through folate metabolism and the pathways that supply one-carbon units for formylation reactions. nih.gov For instance, transient MFA (tMFA) can be used to study the dynamics of folate metabolism and estimate the turnover rates of key metabolites. nih.gov By understanding the flux distribution around the nodes that produce and consume formylated intermediates, metabolic engineers can devise strategies to enhance their availability for the synthesis of desired products. creative-proteomics.com
Table 2: Key Concepts in Metabolic Flux Analysis for Formylated Intermediate Production
| Concept | Description | Relevance to Formylated Intermediates |
| Isotope Tracing | Using labeled substrates (e.g., 13C-glucose) to follow the path of atoms through metabolic pathways. nih.govmdpi.com | Allows for the quantification of flux towards L-threonine and its subsequent formylation. |
| Flux Distribution | The relative rates of all reactions in a metabolic network at a given steady state. | Identifies how much precursor is being channeled into the desired pathway versus competing pathways. researchgate.net |
| Bottleneck Identification | Pinpointing enzymatic steps that limit the overall rate of a metabolic pathway. creative-proteomics.com | Helps to identify targets for genetic engineering to increase the production of L-threonine or formylated derivatives. |
| One-Carbon Metabolism | The set of reactions that transfer one-carbon units, essential for the synthesis of many compounds, including formylated molecules. frontiersin.org | Understanding the flux of one-carbon units is critical for ensuring an adequate supply of formyl donors. nih.gov |
Applications of N Formyl L Threonine in Advanced Chemical Biology and Materials Research
N-Formyl-L-threonine as a Building Block in Synthetic Peptide and Peptidomimetic Chemistry.ontosight.aichemicalbook.com
The unique structural features of this compound make it a valuable building block in the synthesis of peptides and peptidomimetics. ontosight.aichemicalbook.com Peptidomimetics are molecules that mimic the structure and function of natural peptides, often with improved stability and bioavailability. researchgate.netnih.gov The incorporation of non-canonical amino acids like this compound can introduce specific structural constraints and functionalities into peptide chains. nih.gov
Design and Synthesis of N-Formylated Peptides for Biological Probes.ontosight.ai
N-formylated peptides play a crucial role as biological probes, particularly in studying the innate immune system. ontosight.aichemistryviews.org The N-formyl group is a key feature of proteins synthesized by bacteria, and as such, N-formylated peptides are recognized by formyl peptide receptors (FPRs) on immune cells, initiating a defensive response. wikipedia.orgnih.gov
The synthesis of these N-formylated peptides often involves solid-phase peptide synthesis (SPPS). nih.govmdpi.com A common strategy involves the initial assembly of the peptide chain on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.govmdpi.com Following the assembly of the desired amino acid sequence, the N-terminal Fmoc protecting group is removed, and a formylation reaction is carried out. mdpi.com This can be achieved using a formylating agent, such as a pre-activated formic acid derivative. mdpi.com A recently developed method allows for a rapid, one-pot N-formylation of peptides directly on the resin using formic acid, pyridine, and acetic anhydride, proving effective for a range of peptide lengths and complexities. chemistryviews.orgresearchgate.net
Table 1: Comparison of N-Formylation Methods in Peptide Synthesis
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Pre-activated Formic Acid | Formic acid, N,N'-dicyclohexylcarbodiimide (DCC) | Overnight incubation at 4°C | Effective, inexpensive | Longer reaction time |
| One-Pot On-Resin | Formic acid, pyridine, acetic anhydride | 10 minutes at room temperature | Rapid, high yield (>90%), simple | Potential for side reactions if not controlled |
This table summarizes and compares two methods for the N-formylation of peptides during solid-phase synthesis. chemistryviews.orgmdpi.comresearchgate.net
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis.nih.govmdpi.com
In the synthesis of complex molecules like modified peptides, orthogonal protecting group strategies are essential. peptide.com This approach allows for the selective removal of one type of protecting group in the presence of others, enabling specific modifications at different sites of the molecule. peptide.com
The N-formyl group itself can act as a stable protecting group under certain conditions. For instance, in peptide synthesis strategies that utilize acid-labile side-chain protecting groups (like the Boc/Bzl strategy), the N-formyl group remains intact during the acidic cleavage steps used to deprotect the side chains. nih.gov This stability makes it a useful component in orthogonal schemes.
The most widely used orthogonal strategy in modern peptide synthesis is the Fmoc/tBu (tert-butyl) approach. acs.org In this scheme, the Fmoc group protects the N-terminus and is removed by a base (like piperidine), while the side-chain protecting groups are typically tBu-based and are removed by a strong acid (like trifluoroacetic acid, TFA). peptide.comacs.org The N-formyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal, allowing for its incorporation and retention throughout the synthesis. nih.gov This orthogonality is crucial for synthesizing peptides with specific N-terminal formylation. nih.govmdpi.com
Utilizing this compound in Studies of Biological Recognition and Signaling Pathways.ontosight.ai
The formyl group on this compound serves as a critical recognition element in various biological systems, making it a valuable tool for studying these interactions. ontosight.ai
Research on Formyl Peptide Receptors and Ligand Design for Mechanistic Studies.ontosight.ai
Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a key role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged host cells. wikipedia.orgnih.gov There are three human FPRs: FPR1, FPR2, and FPR3. wikipedia.org The binding of N-formylated peptides to these receptors on phagocytic leukocytes triggers a cascade of signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection. nih.govnih.gov
This compound, as a component of synthetic N-formylated peptides, is instrumental in designing specific ligands to probe the structure and function of FPRs. ontosight.ai By systematically varying the amino acid sequence of these synthetic peptides, researchers can investigate the binding pocket of the receptors and identify the key residues involved in ligand recognition. nih.gov For example, studies have shown that while the N-formyl group is crucial for high-affinity binding, the surrounding amino acid residues, including their hydrophobicity and charge, also play a significant role in determining the potency and selectivity of the ligand for different FPR subtypes. nih.gov This research is essential for understanding the molecular mechanisms of innate immunity and for the development of potential therapeutic agents that can modulate the inflammatory response. nih.govfrontiersin.org
Probing Enzyme-Substrate Interactions and Inhibition Mechanisms for Research Tools.nsf.gov
The unique chemical properties of this compound also make it a useful tool for investigating enzyme-substrate interactions and designing enzyme inhibitors. nsf.gov The formyl group can influence the binding affinity and specificity of a molecule for an enzyme's active site. nih.gov
For instance, in a study on carboxypeptidases from the amidohydrolase superfamily, N-formyl derivatives of amino acids were used as substrates to characterize the enzymes' catalytic activity and substrate specificity. nih.gov These enzymes were found to hydrolyze N-formyl derivatives of hydrophobic amino acids. nih.gov Furthermore, N-formylated amino acids can serve as precursors or components in the design of enzyme inhibitors. For example, an N-methyl phosphonate (B1237965) derivative of L-leucine was tested as a competitive inhibitor of a carboxypeptidase using N-formyl-L-leucine as the substrate. nih.gov
By incorporating this compound into potential inhibitor scaffolds, researchers can probe the steric and electronic requirements of an enzyme's active site. nih.gov The size and electronegativity of the formyl group can provide specific interactions that may enhance binding affinity or block the catalytic activity of the enzyme. tandfonline.com This approach is valuable for developing research tools to study enzyme mechanisms and for the rational design of new therapeutic agents.
Research into Potential Biohybrid Materials or Conjugates Involving Formylated Threonine.wikipedia.org
The integration of biological molecules with synthetic materials to create biohybrid materials is a rapidly growing field of research. nih.gov These materials aim to combine the specific recognition and functional properties of biomolecules with the structural integrity and processability of synthetic polymers or surfaces. ru.nl
While direct research on biohybrid materials specifically incorporating this compound is still emerging, the principles of bioconjugation provide a clear path for its potential use. The N-formyl group and the threonine backbone offer several potential points for covalent attachment to material scaffolds. acs.org For example, the hydroxyl group of the threonine side chain or the carboxylic acid group could be used for esterification or amidation reactions to link the molecule to a functionalized polymer or surface. acs.org
The primary motivation for incorporating this compound or N-formylated peptides into materials would be to create surfaces that can interact specifically with biological systems. For instance, a material surface decorated with N-formylated peptides could be used to capture immune cells that express FPRs. wikipedia.org Such a material could have applications in diagnostics, cell sorting, or as a scaffold for tissue engineering that can modulate the local inflammatory environment. The development of such "smart" biohybrid materials that can communicate with and influence cellular behavior represents a promising future direction for materials science and biomedical engineering. nih.gov
Theoretical and Computational Investigations of N Formyl L Threonine Systems
Quantum Chemical Studies on Conformational Preferences and Reactivity of N-Formyl-L-threonine
Quantum chemical studies are fundamental to understanding the structure and reactivity of this compound. By solving approximations of the Schrödinger equation, these methods provide detailed information about the molecule's electronic structure, preferred geometries, and the energetics of various conformations. N-formyl-amino acid amides, including derivatives of threonine, are frequently used as model systems in these calculations to represent the behavior of amino acid residues within a peptide backbone. royalsocietypublishing.orgnih.gov
Ab Initio and Density Functional Theory (DFT) Calculations on Molecular Conformations
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used to investigate molecular systems. These calculations are crucial for mapping the potential energy surface (PES) of a molecule as a function of its dihedral angles (φ, ψ, and χ), which is often visualized in a Ramachandran plot. researchgate.net
Studies on capped amino acid residues, such as N-acetyl-L-threonine-N-methylamide (a closely related model), have been performed to explore the full conformational space. researchgate.net For instance, an exploratory ab initio study of MeCO-L-threonine-NH-Me mapped its conformational space, providing insights into the relative stabilities of different structures. acs.org Such computational analyses have demonstrated that for β-branched amino acids like threonine, there are significant variations in shielding effects and NMR chemical shifts depending on the side-chain (χ1) conformation. nih.gov
DFT calculations, often using the B3LYP hybrid functional with a 6-31G** basis set, are commonly employed to optimize the geometries of various conformers. mdpi.com These studies determine the relative energies of different conformations, identifying the most stable structures in the gas phase. For threonine, the interplay of intramolecular hydrogen bonds involving the side-chain hydroxyl group and the peptide backbone is a key factor governing conformational preference. cdnsciencepub.com The relative energies of different conformers are critical for understanding which shapes the molecule is most likely to adopt.
Table 1: Representative Relative Energies of Amino Acid Conformers from DFT Calculations This table illustrates typical data obtained from DFT calculations for amino acid models. The values are hypothetical examples based on general findings in the literature for similar molecules, as specific comprehensive data for this compound was not available in the search results.
| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| βL | (-150°, 150°) | 0.00 | C5 hydrogen bond |
| γL | (-75°, 75°) | 0.5 - 1.5 | C7 hydrogen bond |
| αL | (-150°, -70°) | 2.0 - 3.0 | Helical-type hydrogen bond |
Data is illustrative, based on typical findings for N-formylated or N-acetylated amino acid amides. researchgate.netresearchgate.net
Solvent Effects on Conformational Landscapes and Reaction Barriers
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of peptides and their derivatives. nih.gov Computational models account for these effects using either explicit solvent molecules in the calculation or implicit continuum models, such as the Polarizable Continuum Model (PCM) or the Poisson-Boltzmann model. caltech.edu
For peptide models, studies have shown that aqueous solvents tend to preferentially stabilize more compact or helical conformations (like α-helices) over extended β-sheet structures. caltech.edu This is due to the solvent's ability to screen electrostatic interactions and form hydrogen bonds with the solute. For a molecule like this compound, the presence of water would alter the relative energies of its conformers compared to the gas phase. Intramolecular hydrogen bonds that are stable in a vacuum might be disrupted in favor of solute-solvent hydrogen bonds, shifting the conformational equilibrium. acs.org These solvent effects are critical for accurately predicting the behavior of the molecule in a biological context. nih.gov
Molecular Dynamics Simulations of this compound in Solution and Protein Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a high-resolution view of molecular behavior, revealing how this compound samples different conformations and interacts with its environment. nih.govacs.org
To perform an MD simulation, a force field is required. A force field is a set of parameters that defines the potential energy of the system. For modifications like N-terminal formylation, specific parameters must be developed and validated. nih.govresearchgate.net These parameters are often derived by analogy from existing parameters for similar chemical groups, such as the peptide bond and aldehyde groups. nih.govresearchgate.net
MD simulations of L-threonine and its derivatives in solution can reveal detailed information about hydration shells and the dynamics of hydrogen bonding with water molecules. rsc.org In a protein environment, simulations can show how the flexibility and structure of both the ligand and the protein change upon binding. For example, MD simulations of L-threonine dehydrogenase revealed that the binding of NAD+ and L-threonine induces significant conformational changes, causing the enzyme to switch from a "closed" to an "open" form, which is crucial for its catalytic activity. nih.gov Similar simulations involving this compound could elucidate its dynamic interactions within an enzyme active site.
In Silico Approaches to Enzyme-Substrate Docking and Interaction Analysis with this compound
In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery and for predicting enzyme-substrate interactions. nih.govgla.ac.uk Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds and van der Waals interactions. frontiersin.org
For this compound, docking studies can be used to identify potential enzyme targets or to understand its binding mode within a known enzyme's active site. The process involves preparing the 3D structures of both the ligand (this compound) and the target enzyme. The docking program then samples a large number of possible binding orientations and conformations, ranking them using a scoring function. biointerfaceresearch.com
The results of a docking simulation can provide valuable data, including the binding free energy (ΔGb) and the inhibition or binding constant (Ki or Kb), which indicate the affinity of the ligand for the enzyme. biointerfaceresearch.com Analysis of the top-ranked poses reveals key interactions, such as which amino acid residues in the active site form hydrogen bonds with the formyl, hydroxyl, or carboxylate groups of this compound. This information is critical for understanding the basis of molecular recognition and enzyme specificity. nih.govfrontiersin.org
Table 2: Example of In Silico Docking Results for a Ligand in an Enzyme Active Site This table presents a hypothetical outcome of a docking study for this compound, illustrating the type of data generated.
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Free Energy (ΔGb) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. |
| Predicted Binding Constant (Kb) | 5.2 µM | Represents the predicted affinity of the ligand for the enzyme. |
| Key Interacting Residues | Asp102, Ser195, His57 | Amino acids in the active site forming hydrogen bonds or other interactions. |
Data is illustrative and does not represent a specific real-world enzyme-ligand complex from the search results.
Advanced Analytical Methodologies for N Formyl L Threonine in Research Contexts
Chromatographic and Mass Spectrometric Techniques for Stereochemical and Quantitative Analysis
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of N-Formyl-L-threonine, providing unparalleled sensitivity and selectivity for both qualitative and quantitative assessments. These techniques are particularly vital for distinguishing between stereoisomers and detecting minute quantities of the compound within intricate biological or chemical matrices.
Chiral Derivatization Strategies for Enantiomeric Purity Determination in Research Samples
Ensuring the enantiomeric purity of this compound is critical in many research applications. While the formylation of the amino group simplifies some aspects of analysis, it also precludes the use of derivatizing agents that target primary amines. Therefore, chiral derivatization strategies for this compound typically focus on the carboxylic acid or hydroxyl groups.
One established approach involves esterification of the carboxyl group with a chiral alcohol, or amidation with a chiral amine, to create diastereomeric derivatives. These diastereomers possess distinct physicochemical properties and can be separated using standard achiral chromatography, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, threonine stereoisomers have been successfully separated by GC after conversion to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives. nih.gov A similar strategy could be adapted for this compound, targeting the hydroxyl and carboxyl groups.
Alternatively, pre-column derivatization can be employed to enhance detection sensitivity. nih.gov Reagents that react with the carboxyl or hydroxyl group can introduce a chromophore or fluorophore, facilitating detection. The resulting derivatized enantiomers are then separated on a chiral stationary phase (CSP). nih.gov The use of macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, has proven effective for the direct analysis of underivatized amino acid enantiomers and would be suitable for separating this compound from its D-enantiomer. sigmaaldrich.com
Table 1: Chiral Derivatization Approaches for this compound
| Target Functional Group | Derivatization Strategy | Subsequent Analysis | Purpose |
|---|---|---|---|
| Carboxylic Acid / Hydroxyl | Esterification/amidation with a chiral reagent | Achiral GC or HPLC | Creation of separable diastereomers |
| Carboxylic Acid / Hydroxyl | Reaction with a fluorogenic or chromogenic agent | HPLC with a Chiral Stationary Phase (CSP) | Enhanced detection sensitivity and enantioseparation |
LC-MS/MS Method Development for Trace Analysis in Complex Biochemical Mixtures
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace-level quantification of this compound in complex samples like cell lysates or plasma. nih.govsciex.com The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.
Due to the polarity of this compound, reversed-phase (RP) chromatography can be challenging, often resulting in poor retention. nih.gov Hydrophilic interaction chromatography (HILIC) is a frequently employed alternative that provides better retention and peak shape for polar analytes. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govsciex.com
For detection, tandem mass spectrometry, often utilizing a triple quadrupole (QqQ) mass analyzer, is operated in Multiple Reaction Monitoring (MRM) mode. sciex.com This involves selecting the protonated molecule ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, high-abundance product ion in the third quadrupole. This process provides exceptional specificity and minimizes interference from the sample matrix. sciex.com To ensure accuracy, a stable-isotope-labeled internal standard, such as [¹³C, ¹⁵N]-N-Formyl-L-threonine, is ideally used to correct for matrix effects and variations in instrument response. nih.gov
Advanced Spectroscopic Methods for Structural Elucidation within Research Studies
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound, including its constitution, configuration, and conformation in solution.
Application of NMR Spectroscopy in Conformational and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence for the compound's identity.
Key diagnostic signals in the ¹H NMR spectrum include a singlet for the formyl proton (CHO) typically found downfield (around 8.0-8.5 ppm), and characteristic resonances for the α-proton, β-proton, and methyl group of the threonine backbone. The coupling constants (J-values) between these protons, particularly between the α- and β-protons, can provide initial insights into the molecule's conformation.
Two-dimensional (2D) NMR experiments are employed for more detailed assignments and conformational analysis. nih.govresearchgate.net
COSY (Correlation Spectroscopy) is used to establish proton-proton spin-spin coupling networks, confirming the connectivity of the threonine side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C spectrum.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Formyl (CHO) | ~8.0 - 8.5 | Singlet |
| Amide (NH) | ~7.5 - 8.5 | Doublet |
| α-H | ~4.0 - 4.5 | Doublet of doublets |
| β-H | ~3.8 - 4.3 | Doublet of quartets |
Infrared and UV-Vis Spectroscopy for Functional Group Analysis in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for confirming the presence of key functional groups and for monitoring the progress of reactions involving this compound.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. nih.gov
O-H Stretch: A broad band typically in the range of 3300-2500 cm⁻¹ indicates the carboxylic acid hydroxyl group.
N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of the amide N-H bond.
C=O Stretches: Two strong absorptions are expected for the carbonyl groups. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1640-1680 cm⁻¹. The presence of the formyl group and the integrity of the threonine structure can be rapidly confirmed by identifying these characteristic peaks. nih.gov
UV-Vis Spectroscopy: this compound, like its parent amino acid L-threonine, lacks a significant chromophore that absorbs light in the near-UV and visible range (240-800 nm). researchgate.net Its UV spectrum is expected to show only end absorption at shorter wavelengths (below 230 nm) due to n→π* transitions in the carbonyl groups of the amide and carboxylic acid functionalities. researchgate.net While not typically used for quantification or detailed structural analysis, UV-Vis spectroscopy can be useful for monitoring reactions where a chromophore is either formed or consumed, or for quickly assessing the purity of a sample from chromophoric impurities.
Emerging Research Areas and Future Perspectives for N Formyl L Threonine
Novel Bioengineering Strategies for Production and Diversification of N-Formylated Amino Acids
The industrial-scale production of amino acids like L-threonine has been significantly optimized through the metabolic engineering of microorganisms such as Escherichia coli. frontiersin.orgresearchgate.net These efforts, which involve detailed metabolic flux analysis and the targeted modification of genetic pathways, have resulted in strains capable of producing high titers of L-threonine. frontiersin.orgresearchgate.net Such engineered strains provide an ideal starting point for the bio-production of N-Formyl-L-threonine, as a high-level accumulation of the precursor is a critical first step. researchgate.net
Building on this foundation, researchers are developing innovative enzymatic and whole-cell systems to create N-formylated amino acids and other derivatives. A key strategy involves the use of multi-enzyme cascades that can perform complex chemical transformations in a single pot. For instance, a system combining an N-succinyl-amino acid racemase (NSAR) with an L-carbamoylase has been used for the dynamic kinetic resolution of various racemic N-carbamoyl- and N-formyl-α-amino acids. frontiersin.org Notably, this system recognized N-formyl substrates with high efficiency, demonstrating a viable bio-catalytic route to produce enantiomerically pure L-amino acids from their racemic N-formylated precursors. frontiersin.org
Furthermore, protein engineering is being applied to enzymes within the threonine metabolic pathway to generate novel biocatalysts. The semi-rational design of an L-threonine aldolase (B8822740) from Firmicutes bacterium, for example, significantly improved its stereoselectivity for synthesizing β-hydroxy-α-amino acids. nih.gov This approach, which uses computational insights to guide targeted mutations, could be adapted to create novel enzymes for the specific formylation or deformylation of L-threonine.
Table 1: Bioengineering Strategies for Amino Acid Production
| Strategy | Description | Application to this compound | References |
|---|---|---|---|
| Systems Metabolic Engineering | Optimization of metabolic pathways, gene expression, and transport systems in a host organism (e.g., E. coli) to overproduce a target molecule. | Development of strains that accumulate high concentrations of the precursor, L-threonine. | frontiersin.org, researchgate.net |
| Multi-Enzyme Cascades | Combining multiple enzymes in a single reaction to perform sequential transformations, enabling complex syntheses from simple starting materials. | Enantioselective synthesis of L-amino acids using racemic N-formylated substrates as starting materials. frontiersin.org | frontiersin.org |
| Enzyme Engineering | Modification of an enzyme's structure through rational design or directed evolution to improve its activity, stability, or specificity. | Creation of novel formyltransferases or deformylases specific for L-threonine; enhancing stereoselectivity of enzymes like L-threonine aldolase. nih.gov | nih.gov |
Integration of Synthetic Biology and Chemical Biology in Formylated Peptide Research
The convergence of synthetic biology and chemical biology offers a powerful toolkit for creating and studying peptides containing noncanonical amino acids (ncAAs) like this compound. Synthetic biology provides the means to rewrite the genetic code, while chemical biology supplies the reactions to manipulate the resulting biomolecules in complex environments. acs.org
A cornerstone of this integration is Genetic Code Expansion (GCE), a technique that enables the site-specific incorporation of ncAAs into proteins during translation. acs.org This is achieved by creating an orthogonal aminoacyl-tRNA synthetase and tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon) and inserts the desired ncAA. acs.org This method could be used to place this compound at a specific position within a peptide or protein, allowing for precise studies of its structural or functional effects.
Once incorporated, chemical biology methods can be employed for further modification or analysis.
Serine/Threonine Ligation (STL) is a chemoselective reaction that utilizes an N-terminal serine or threonine residue to ligate with a peptide bearing a C-terminal salicylaldehyde (B1680747) ester. researchgate.net This process forms a native peptide bond and has been used for the total chemical synthesis of proteins and the creation of cyclic peptides. researchgate.net The presence of a threonine residue is the key requirement, making it a highly relevant tool in this context.
Bioorthogonal Chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net If this compound were incorporated into a protein, bioorthogonal handles could be attached to it, enabling the conjugation of fluorophores, drugs, or other probes for imaging and functional studies. acs.org
Sortase-Mediated Ligation (SML) is another enzymatic method that allows for the modification of proteins at a specific recognition sequence, often at the C-terminus. researchgate.net This can be used to append molecules and create protein-polymer conjugates, adding another layer of versatility. researchgate.net
Table 2: Integrated Methodologies in Formylated Peptide Research
| Methodology | Field | Function | References |
|---|---|---|---|
| Genetic Code Expansion (GCE) | Synthetic Biology | Site-specific incorporation of this compound into a peptide chain during ribosomal protein synthesis. | acs.org |
| Serine/Threonine Ligation (STL) | Chemical Biology | Uses an N-terminal threonine to chemoselectively form a native peptide bond, enabling protein synthesis and cyclization. | researchgate.net |
| Bioorthogonal Reactions | Chemical Biology | Covalent modification of the engineered peptide with probes (e.g., fluorophores) in a biological setting. | acs.org, researchgate.net |
Computational Design of Enzymes and Pathways for Targeted this compound Transformations
While nature provides a vast arsenal (B13267) of enzymes, few may be perfectly suited for novel substrates like this compound. Computational protein design has emerged as a revolutionary approach to create entirely new enzymes (de novo design) or repurpose existing ones for new functions. nih.govbiorxiv.org This field holds the promise of generating bespoke biocatalysts for specific chemical transformations.
The design process typically begins with a "theozyme," an idealized model of the active site geometry required for a specific reaction. biorxiv.org This catalytic constellation is then built into a stable protein scaffold. While early designed enzymes often exhibited low catalytic rates compared to their natural counterparts, recent advances have yielded significant improvements. nih.govbiorxiv.org A critical challenge has been accurately modeling the protein backbone flexibility, which is crucial for substrate binding and catalysis. nih.gov
Recent breakthroughs are overcoming these limitations:
Hybrid Machine Learning and Atomistic Modeling: Strategies like Riff-Diff (rotamer inverted fragment finder – diffusion) combine deep learning with physical principles to design novel protein backbones that can successfully scaffold complex active sites, leading to highly active de novo enzymes. biorxiv.orgbiorxiv.org
Iterative Design and Simulation: Molecular dynamics (MD) simulations are increasingly used to understand the structural dynamics of designed enzymes and to guide engineering efforts. nih.gov For example, MD simulations revealed how specific mutations in an L-threonine aldolase reconstituted the substrate tunnel to improve stereoselectivity. nih.gov
For this compound, these methods could be used to design:
A specific this compound deformylase: An enzyme that selectively removes the formyl group, which could be useful in synthetic pathways or as a research tool.
A targeted L-threonine formyltransferase: An enzyme that adds a formyl group to L-threonine with high specificity, providing a clean and efficient biocatalytic production route.
Table 3: Computational Design Approaches for Novel Enzymes
| Approach | Description | Potential Application | References |
|---|---|---|---|
| De Novo Enzyme Design | Creating a new enzyme from scratch by building a catalytic active site into a computationally generated protein scaffold. | Generation of a completely novel enzyme to catalyze a specific reaction, such as the formylation of L-threonine. | nih.gov, biorxiv.org |
| Enzyme Redesign | Altering the active site or substrate-binding pocket of an existing enzyme to change its substrate specificity or enhance its activity. | Modifying a known formyltransferase to accept L-threonine as a substrate. | nih.gov |
| Hybrid ML & Atomistic Modeling | Using machine learning algorithms to generate protein backbones and atomistic modeling to refine the placement of catalytic residues. | Designing highly active and stable biocatalysts for this compound transformations. | biorxiv.org, biorxiv.org |
| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms in a protein over time to understand its flexibility, binding dynamics, and catalytic mechanism. | Guiding the rational engineering of an enzyme to improve its selectivity for this compound. | nih.gov |
Interdisciplinary Research Directions and Unexplored Applications in Chemical Sciences
The unique properties of this compound position it as a molecule of interest for several interdisciplinary research fields, spanning from materials science to cell biology.
Green Chemistry and Biocatalysis: N-formylated amino acids are valuable building blocks in organic synthesis. chemrxiv.orgchemrxiv.org The development of highly efficient and specific biocatalysts for the production and transformation of this compound, as outlined in sections 7.1 and 7.3, would represent a significant contribution to sustainable chemistry by replacing harsh chemical reagents with enzymatic processes. chemrxiv.org
Biomaterials and Nanotechnology: Amino acids can self-assemble into ordered structures on surfaces. anl.gov Research on L-threonine has shown it forms distinct chain-like and triangular assemblies. anl.gov Investigating how N-formylation of the amine group alters these self-assembly properties could lead to the creation of novel chiral surfaces, biosensors, or functional biomaterials with programmed nanoscale architectures.
Chemical Biology and Immunology: N-formyl peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are potent chemoattractants that activate immune cells via formyl peptide receptors (FPRs). wikipedia.org By using the synthetic and chemical biology tools described in section 7.2, this compound could be incorporated into novel peptides. These peptides could serve as probes to investigate FPR biology or be developed as unique immunomodulatory agents with tailored activities.
Metabolomics and Disease Research: Threonine metabolism is increasingly linked to the maintenance of pluripotent stem cells and may play a role in metabolic diseases. frontiersin.org Furthermore, tRNA modifications are emerging as a critical layer of gene expression regulation that responds to metabolic cues, with L-threonine intake potentially influencing these processes. nih.gov this compound could be an as-yet-undiscovered endogenous metabolite in these pathways or could be used as a chemical tool to probe the intricate relationship between amino acid metabolism, tRNA biology, and cellular health.
Table 4: Potential Interdisciplinary Applications
| Field | Unexplored Application or Research Direction | Rationale | References |
|---|---|---|---|
| Green Chemistry | Development of enzymatic routes for this compound synthesis and modification. | Provides a sustainable alternative to traditional organic synthesis methods. | chemrxiv.org, frontiersin.org |
| Materials Science | Exploring the self-assembly of this compound on surfaces to create novel biomaterials. | The N-formyl group may alter intermolecular interactions, leading to new nanostructures. | anl.gov |
| Immunology | Synthesis of this compound-containing peptides as probes or modulators of formyl peptide receptors. | The formyl group is a known trigger for immune responses. | wikipedia.org |
| Metabolic Research | Use as a chemical probe to investigate the role of threonine metabolism and tRNA modifications in cell health and disease. | Threonine metabolism is linked to stem cell pluripotency and metabolic regulation. | frontiersin.org, nih.gov |
Q & A
Q. Purity validation :
- HPLC : C18 column with a gradient of 0.1% TFA in water/acetonitrile; retention time consistency indicates purity.
- NMR : ¹H/¹³C spectra should confirm absence of unreacted starting material (e.g., free amino groups at δ 8.1–8.3 ppm) .
Basic: How does pH and temperature affect the stability of this compound in aqueous solutions?
Answer:
Stability studies require:
- pH titration : Test buffers (pH 2–9) at 25°C. Use LC-MS to monitor degradation products (e.g., hydrolyzed threonine or formic acid release).
- Thermal stability : Incubate samples at 4°C, 25°C, and 37°C; measure half-life via UV-Vis (absorbance at 210 nm for peptide bonds).
Q. Key findings :
- Acidic conditions (pH <4) : Accelerate formyl group hydrolysis.
- Alkaline conditions (pH >8) : Promote racemization of L-threonine.
- Storage recommendation : Lyophilized at -20°C in amber vials to prevent photodegradation .
Advanced: What role does this compound play in bacterial protein synthesis, and how can its interactions with ribosomal complexes be experimentally probed?
Answer:
In prokaryotes, N-formylated amino acids initiate translation. To study its role:
- In vitro translation assays : Use E. coli S30 extracts with radiolabeled this compound. Monitor incorporation via autoradiography or scintillation counting.
- Cryo-EM : Resolve ribosome-peptide complex structures to identify binding sites (e.g., P-site interactions with 23S rRNA).
- Knockout models : Compare translation efficiency in fmt gene-deleted strains (lacking formyltransferase) vs. wild-type .
Contradictions : Some studies report non-canonical initiation mechanisms in extremophiles, suggesting environmental adaptation. Replicate experiments under varied osmotic/thermal conditions .
Advanced: How can researchers resolve contradictory data on the metabolic fate of this compound in eukaryotic cells?
Answer:
Conflicting reports (e.g., mitochondrial vs. cytoplasmic metabolism) require:
- Isotopic tracing : Use ¹³C-labeled this compound. Track metabolites via LC-MS/MS in subcellular fractions (isolated mitochondria/cytosol).
- Enzyme inhibition : Apply methotrexate (dihydrofolate reductase inhibitor) to test folate-dependent formate recycling pathways.
- Gene silencing : Knock down putative deformylases (e.g., PDF) via CRISPR-Cas9 and quantify residual formate .
Methodological rigor : Ensure cell lines (e.g., HEK293 vs. HeLa) are standardized to avoid lineage-specific biases .
Advanced: What strategies mitigate batch-to-batch variability in this compound used for enzymatic assays?
Answer:
Variability arises from residual solvents or incomplete formylation. Mitigation includes:
- QC protocols :
- Karl Fischer titration : Confirm moisture content <0.1%.
- Chiral HPLC : Verify enantiomeric purity (L-form >99%).
- Standardized synthesis : Use automated peptide synthesizers with real-time monitoring (e.g., conductivity sensors for coupling efficiency).
- Interlab validation : Share samples with independent labs using harmonized NMR (500 MHz) and IR (ATR-FTIR) parameters .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from L-threonine?
Answer:
- FT-IR :
- Formyl C=O stretch : 1680–1700 cm⁻¹ (absent in L-threonine).
- Amide II band : 1540–1560 cm⁻¹ (N-H bend).
- ¹H NMR :
- Formyl proton at δ 8.1–8.3 ppm (singlet).
- Threonine β-CH at δ 4.2–4.4 ppm (multiplet).
- MS : ESI-MS in positive mode; [M+H]⁺ ion at m/z 190.1 (calc. for C₆H₁₁NO₄) .
Advanced: How can researchers design a preclinical study to evaluate this compound’s immunogenicity in mammalian models?
Answer:
Follow NIH guidelines for preclinical reporting :
- Animal models : BALB/c mice (n=10/group) injected intraperitoneally (1–10 mg/kg).
- Endpoints :
- ELISA : Measure anti-formyl-threonine IgG/IgM in serum.
- Flow cytometry : Assess T-cell activation (CD69+/CD25+ markers).
- Controls : Use Freund’s adjuvant for positive immunogenicity; include vehicle-only controls.
- Statistics : ANOVA with post-hoc Tukey test; power analysis for p <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
